

An In-depth Technical Guide to **tert-butyl 3-ethylpiperazine-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 3-Ethylpiperazine-1-carboxylate*

Cat. No.: *B153255*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of **tert-butyl 3-ethylpiperazine-1-carboxylate**. This chiral piperazine derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.

Commercial Availability

tert-butyl 3-ethylpiperazine-1-carboxylate is commercially available from various chemical suppliers, primarily as its separate enantiomers, **(R)-tert-butyl 3-ethylpiperazine-1-carboxylate** (CAS No: 438050-08-9) and **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** (CAS No: 928025-56-3). The compound is typically offered at purities of 97% or higher and is intended for research and development purposes.

Table 1: Commercial Supplier Specifications

Property	(R)-enantiomer	(S)-enantiomer
CAS Number	438050-08-9 [1]	928025-56-3 [2]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.31 g/mol [3]	214.309 g/mol [2]
Typical Purity	≥97% - 98% [2] [3]	≥97% [2]
Storage	Room temperature or 2-8°C, under inert atmosphere [1] [2]	Room temperature [2]

Physicochemical Properties

Key computed physicochemical properties for **tert-butyl 3-ethylpiperazine-1-carboxylate** are summarized below. These properties are important for assessing its drug-likeness and behavior in biological systems.

Table 2: Computed Physicochemical Properties

Property	Value
Molecular Weight	214.30 g/mol [4]
XLogP3	1.4 [4]
Hydrogen Bond Donor Count	1 [4]
Hydrogen Bond Acceptor Count	2 [4]
Rotatable Bond Count	3 [4]
Topological Polar Surface Area	41.6 Å ² [4]

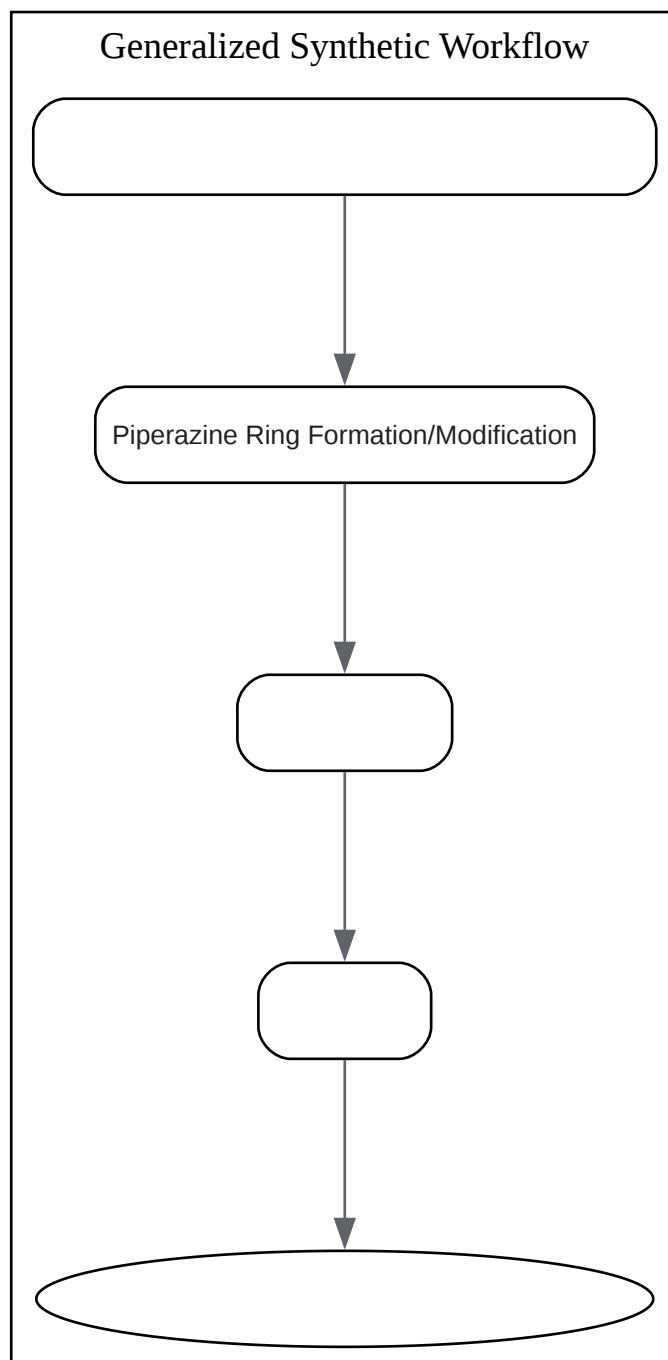
Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **tert-butyl 3-ethylpiperazine-1-carboxylate** is not readily available in peer-reviewed journals, the synthesis of analogous piperazine derivatives is well-documented. These methods typically involve the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by alkylation or other

modifications at the 3-position. The piperazine ring itself is a key structural motif in many FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.

A general synthetic approach for creating substituted piperazines involves multi-step reactions that can include esterification, hydrogenation, and substitution reactions. For instance, a related compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, was synthesized from pyrazine-2-carboxylic acid through a series of reactions including esterification and hydrogenation.

A plausible synthetic workflow for obtaining **tert-butyl 3-ethylpiperazine-1-carboxylate** would likely start from a commercially available ethylpiperazine or a precursor that allows for the introduction of the ethyl group. The following diagram illustrates a generalized synthetic workflow.



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Caption: Generalized synthetic workflow for **tert-butyl 3-ethylpiperazine-1-carboxylate**.

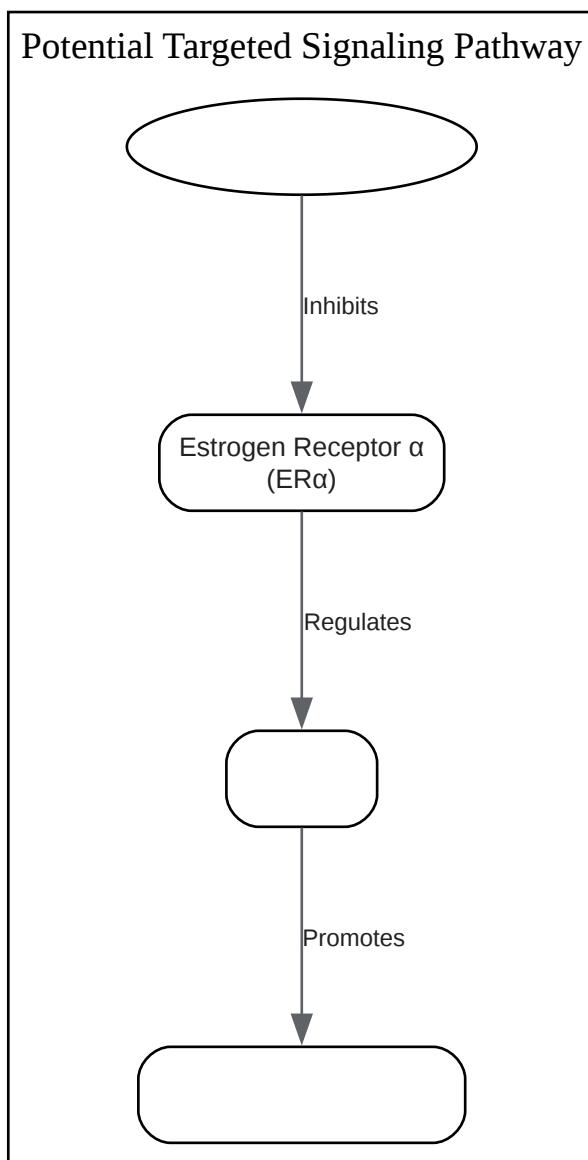
Biological Relevance and Potential Applications

The piperazine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, including antibacterial, antiallergic, and antipsychotic drugs. The presence of the piperazine ring can enhance the basicity and water solubility of a molecule and provides points for forming multiple hydrogen bonds or ionic interactions with biological targets.

While direct biological data for **tert-butyl 3-ethylpiperazine-1-carboxylate** is limited in the public domain, a closely related molecule, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, has been shown to target the estrogen receptor (ER α) signaling pathway and β -catenin activation in breast cancer cells. This suggests that derivatives of **tert-butyl 3-ethylpiperazine-1-carboxylate** could be explored for their potential as anticancer agents.

The study on the tethered piperazine derivative demonstrated that the compound could bind to ER α , leading to the suppression of breast cancer cell growth. This mechanism of action involves the inhibition of key proteins in the ER α signaling pathway.

The following diagram illustrates a potential signaling pathway that could be targeted by derivatives of **tert-butyl 3-ethylpiperazine-1-carboxylate**, based on the findings for the related tethered compound.



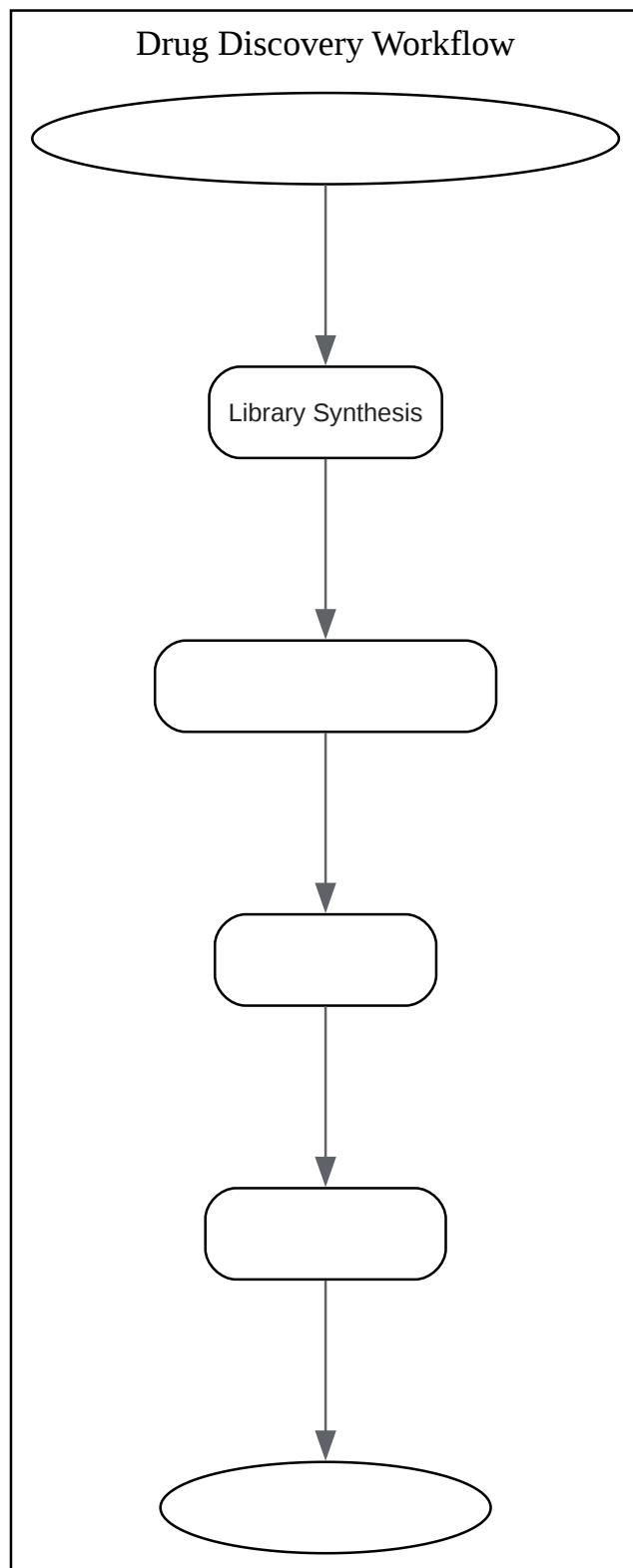
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Caption: Potential signaling pathway targeted by piperazine derivatives.

Experimental Workflows in Drug Discovery

In a drug discovery context, **tert-butyl 3-ethylpiperazine-1-carboxylate** would typically be used as a starting material or intermediate in a multi-step synthesis campaign to generate a library of novel compounds. These compounds would then be subjected to a series of *in vitro* and *in vivo* assays to determine their biological activity and therapeutic potential.

The general workflow for utilizing this building block in a drug discovery project is outlined below.



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Caption: General drug discovery workflow utilizing the core molecule.

In conclusion, **tert-butyl 3-ethylpiperazine-1-carboxylate** is a readily available and synthetically versatile building block with significant potential in the field of drug discovery. Its utility is underscored by the established importance of the piperazine moiety in medicinal chemistry. While direct biological data for this specific compound is sparse, the activity of closely related analogs suggests that it is a promising scaffold for the development of novel therapeutics targeting a range of diseases, including cancer. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

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